Fecosteryl palmitoleate
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H74O2 |
|---|---|
Molecular Weight |
635.1 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h13-14,33,35-37,39-40H,4,8-12,15-32H2,1-3,5-7H3/b14-13-/t35-,36+,37+,39-,40+,43+,44-/m1/s1 |
InChI Key |
VXMWPGVHCCYQEO-JKUHGSQXSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C |
Origin of Product |
United States |
Nomenclature and Molecular Classification of Fecosteryl Palmitoleate
Systematic Naming Conventions and IUPAC Designation
Fecosteryl palmitoleate (B1233929) is the common name for the ester formed between the sterol fecosterol (B45770) and the fatty acid palmitoleic acid. According to the International Union of Pure and Applied Chemistry (IUPAC) conventions, the systematic name for this compound is derived from its constituent parts. Fecosterol is systematically known as 5α-ergosta-8,24(28)-dien-3β-ol. Palmitoleic acid is systematically named (9Z)-hexadec-9-enoic acid. wikipedia.orgymdb.ca Therefore, the IUPAC name for Fecosteryl palmitoleate is (5α-ergosta-8,24(28)-dien-3β-yl) (9Z)-hexadec-9-enoate . The molecular formula for this compound is C44H74O2. uni.luuni.lusdsc.edu
Chemical Class and Subclass within Sterol Lipids
This compound is classified within the "Sterol Lipids" [ST] category under the LIPID MAPS system. sdsc.edulipidmaps.org Sterol lipids are defined by their characteristic four-ring core structure, derived from the condensation of isoprene (B109036) subunits. lipidmaps.org
Sterol esters are a diverse group of chemical compounds resulting from an esterification reaction between the hydroxyl group of a sterol and a fatty acid. wikipedia.org These lipids are generally hydrophobic and can be found in various biological contexts, from trace amounts in cell membranes to components of human skin oils. wikipedia.org Sterols can exist in a free form or be conjugated to other molecules, such as fatty acids (forming sterol esters), sugars (forming steryl glycosides), or sulfates. gerli.com Plant-derived sterol esters, also known as phytosterol esters, have been noted for their ability to lower LDL cholesterol levels when consumed. wikipedia.orgifst.org
Within the sterol lipids, this compound belongs to the main class of "Sterols" [ST01] and the subclass of "Ergosterols and C24-methyl derivatives" [ST0103]. sdsc.edunih.govmetabolomicsworkbench.orglipidmaps.org This classification is based on the structure of the sterol core. Phytosterols (plant sterols) are often categorized based on the alkylation at the C24 position of the side chain. mdpi.comwiley.com Fecosterol is a C24-methylsterol, meaning it features a methyl group at this position, which distinguishes it from other sterol classes like C24-ethylsterols or 4-desmethylsterols. ifst.orgmdpi.comwiley.com The ergosterol (B1671047) and C24-methyl derivatives subclass specifically includes sterols based on the ergostane (B1235598) skeleton or its derivatives. drugbank.com
Structural Isomers and Related Steryl Esters
This compound shares its molecular formula with other steryl esters, making them structural isomers. Its distinction from other related esters lies in the specific structure of both the sterol and the fatty acid components.
Differentiation from Ergosteryl Palmitoleate and Cholesteryl Palmitoleate
Ergosteryl Palmitoleate: This compound is a structural isomer of this compound, sharing the molecular formula C44H74O2. uni.lu Both are esters of palmitoleic acid with a C28 sterol. The key difference is the structure of the sterol. Fecosterol has double bonds in its ring system at the C8 position and in its side chain at the C24(28) position. In contrast, ergosterol, the sterol in ergosteryl palmitoleate, has a different pattern of unsaturation, with double bonds at the C5, C7, and C22 positions. nih.govdrugbank.com
Cholesteryl Palmitoleate: This is the ester of cholesterol and palmitoleic acid. nih.gov It is not a structural isomer of this compound, as it has a different molecular formula, C43H74O2. nih.govcaymanchem.com The difference arises from the sterol component. Cholesterol is a C27 sterol, lacking the C24 methyl group present in fecosterol.
| Compound | Sterol Component | Fatty Acid Component | Molecular Formula | Key Structural Differences in Sterol |
|---|---|---|---|---|
| This compound | Fecosterol (C28) | Palmitoleic Acid (C16:1) | C44H74O2 | C24-methyl group; double bonds at C8 and C24(28) |
| Ergosteryl Palmitoleate | Ergosterol (C28) | Palmitoleic Acid (C16:1) | C44H74O2 | C24-methyl group; double bonds at C5, C7, and C22 nih.govdrugbank.com |
| Cholesteryl Palmitoleate | Cholesterol (C27) | Palmitoleic Acid (C16:1) | C43H74O2 | No C24-methyl group; double bond at C5 nih.gov |
Positional Isomers of Palmitoleic Acid within Steryl Esters
Positional isomerism in steryl esters can arise from the fatty acid moiety. Palmitoleic acid, or (9Z)-hexadec-9-enoic acid (16:1n-7), is the most common isomer of hexadecenoic acid. wikipedia.orgmdpi.com However, other positional isomers exist where the double bond is located at a different position in the 16-carbon chain. These include:
Hypogeic acid: (cis-7-hexadecenoic acid or 16:1n-9) mdpi.commdpi.comnih.gov
Sapienic acid: (cis-6-hexadecenoic acid or 16:1n-10) mdpi.commdpi.comnih.gov
Biological Occurrence and Ecological Distribution of Fecosteryl Palmitoleate
Presence as a Fungal Metabolite
Fecosteryl palmitoleate (B1233929) is recognized primarily as a product of fungal metabolic processes. Its structure consists of a fecosterol (B45770) molecule bonded to palmitoleic acid.
Saccharomyces cerevisiae (Baker's Yeast) as a Primary Source and Metabolic Footprint
Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, is a primary documented source of fecosteryl palmitoleate. It is considered a metabolite of this yeast, indicating it is produced during the organism's normal metabolic reactions. The presence of this compound, alongside other related compounds like zymosteryl palmitoleate and fecosteryl oleate, forms part of the characteristic metabolic footprint of S. cerevisiae. While S. cerevisiae is not typically considered an oleaginous (oil-producing) yeast due to its low total lipid content, it can contain a significant proportion of palmitoleic acid within its lipid composition under certain cultivation conditions researchgate.net.
Identification in Other Fungal Species and Genera
While this compound is well-documented in S. cerevisiae, its presence in other specific fungal species is less characterized. However, its core components are widespread in the fungal kingdom. Fecosterol is a known intermediate in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane structure. frontiersin.orgnih.gov This pathway, which converts zymosterol (B116435) to fecosterol, is present in numerous fungi, including pathogenic species like Aspergillus fumigatus and plant pathogens in the Ceratocystidaceae family. frontiersin.orgmdpi.com Similarly, palmitoleic acid and its precursor, palmitic acid, are common fatty acids found in many fungi, including various Candida species. nih.govfrontiersin.org Therefore, the necessary precursors for this compound synthesis are available across a broad range of fungal genera. Several yeast species, including Kluyveromyces polysporus, Torulaspora delbrueckii, Candida krusei, and Yarrowia lipolytica, have been studied for their ability to produce palmitoleic acid nih.gov.
Inter-Kingdom Associations and Symbiotic Systems
The components of this compound, particularly palmitoleic acid, play a significant role in the communication and interaction between different organisms, notably in symbiotic relationships between fungi and nematodes.
Role in Fungal-Nematode Symbioses
Research has highlighted the crucial role of palmitoleic acid as a coordinating molecule in the symbiotic relationship between the invasive pinewood nematode (PWN), Bursaphelenchus xylophilus, and its associated blue-stain fungus, Sporothrix sp. 1. This relationship is vital for the nematode's life cycle and pathogenic activity in pine trees. The fungus serves as the primary food source for the nematode, and the nematode, in turn, acts as a vector for the fungus.
Metabolite Coordination in Interspecies Interactions
In the PWN-Sporothrix symbiosis, palmitoleic acid acts as a key signaling molecule that coordinates the reproduction and development of both partners. The fungus produces high levels of palmitoleic acid, which the nematode can acquire directly by feeding. This acquisition significantly enhances the nematode's reproductive capacity, specifically the egg-laying ability of females. Concurrently, the fungus increases its own production of palmitoleic acid during its spore formation phase, which enhances its sporulation. This synchronized enhancement of fecundity and spore production facilitates the rapid and successful colonization of the host pine tree by both the nematode and the fungus, demonstrating a sophisticated level of metabolite sharing to ensure mutual success.
Broader Occurrence and Biosynthesis of Palmitoleic Acid within Organisms
Palmitoleic acid is an omega-7 monounsaturated fatty acid found not just in fungi, but across all domains of life, including in animals, plants, and other microorganisms. It is a common constituent of the glycerides in human adipose tissue and is found in higher concentrations in the liver.
The biosynthesis of palmitoleic acid is a well-understood metabolic process. It is synthesized from its saturated counterpart, palmitic acid. This conversion is a critical step in lipid metabolism.
| Stage | Precursor | Enzyme | Product | Cellular Location |
| Desaturation | Palmitic Acid (16:0) | Stearoyl-CoA desaturase-1 (SCD1) | Palmitoleic Acid (16:1n-7) | Endoplasmic Reticulum |
This table outlines the primary biosynthesis pathway of Palmitoleic Acid from Palmitic Acid.
This desaturation process, catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1), occurs primarily in the endoplasmic reticulum of cells. In humans, the liver is the main site of this biosynthesis, with adipose tissue also contributing. Palmitic acid itself is a central fatty acid, often the first one produced by the fatty acid synthase system, from which other longer-chain fatty acids are made through elongation or further desaturation.
Biosynthesis and Metabolic Pathways of Fecosteryl Palmitoleate
Palmitoleic Acid Biosynthesis Pathways Relevant to Ester Formation
Palmitoleic acid (cis-Δ9-16:1) is an omega-7 monounsaturated fatty acid that serves as the acyl component of fecosteryl palmitoleate (B1233929). wikipedia.org Its production and the synthesis of its isomers are governed by specific enzymatic pathways.
The primary pathway for the de novo synthesis of palmitoleic acid begins with the saturated fatty acid, palmitic acid (16:0). wikipedia.orgresearchgate.net This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD), an iron-containing enzyme located in the endoplasmic reticulum. wikipedia.orgnih.gov
While palmitoleic acid (16:1n-7) is the most common C16:1 isomer, other positional isomers exist, each with a distinct biosynthetic origin. nih.govnih.gov
Sapienic Acid (16:1n-10): This isomer is synthesized from palmitic acid by the action of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. nih.govnih.gov Unlike SCD which acts at the Δ9 position, FADS2 introduces a double bond at the Δ6 position, creating sapienic acid. This pathway represents a divergence in palmitic acid metabolism. mdpi.com
Hypogeic Acid (16:1n-9): This isomer is not synthesized directly from palmitic acid. Instead, it is a product of the partial β-oxidation of oleic acid (18:1n-9). nih.govnih.gov During this process, which occurs in the mitochondria, one two-carbon acetyl-CoA unit is removed from the carboxyl end of oleic acid, shortening the chain from 18 carbons to 16 carbons while retaining the double bond at its original position relative to the methyl end (n-9). nih.gov
Table 2: Biosynthesis of C16:1 Fatty Acid Isomers
| Isomer Name | Lipid Notation | Precursor | Key Enzyme/Process |
|---|---|---|---|
| Palmitoleic Acid | 16:1n-7 | Palmitic Acid (16:0) | Stearoyl-CoA Desaturase (SCD) |
| Sapienic Acid | 16:1n-10 | Palmitic Acid (16:0) | Fatty Acid Desaturase 2 (FADS2) |
| Hypogeic Acid | 16:1n-9 | Oleic Acid (18:1n-9) | Partial β-oxidation |
Once synthesized, palmitoleic acid and its isomers can be further modified through sequential elongation and desaturation reactions. agrilife.org
Elongation: This process adds two-carbon units to the carboxyl end of the fatty acid chain. It is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (ELOVLs) located in the endoplasmic reticulum. agrilife.org For example, palmitoleic acid (16:1n-7) can be elongated to become vaccenic acid (18:1n-7).
Desaturation: Additional double bonds can be introduced into the fatty acid chain by desaturase enzymes, such as FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase). nih.gov These reactions typically occur after an initial elongation step. For instance, sapienic acid (16:1Δ6) can be elongated by two carbons and then desaturated by FADS1 at the Δ5 position to produce sebaleic acid (18:2Δ5,8), a fatty acid unique to human sebaceous glands. plasticsurgerykey.com
These subsequent modifications create a diverse array of fatty acids that can be incorporated into various lipids, including sterol esters, contributing to the complexity and functional diversity of the cellular lipidome.
Fecosterol (B45770) Biosynthesis Pathway (Precursor Sterol Component)
Fecosterol is a key intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in most fungi. The pathway leading to fecosterol is a segment of the larger ergosterol biosynthetic pathway, which commences with acetyl-CoA.
The immediate precursor to fecosterol is zymosterol (B116435). The conversion of zymosterol to fecosterol is a critical methylation step catalyzed by the enzyme S-adenosylmethionine:zymosterol-C24-methyltransferase, also known as sterol C-24 methyltransferase or Erg6p in yeast. nih.govuniprot.orguniprot.org This enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the C-24 position of the zymosterol side chain, yielding fecosterol. uniprot.orguniprot.org This reaction is a pivotal point that differentiates the fungal ergosterol pathway from the cholesterol synthesis pathway in mammals, as the latter does not involve C-24 methylation. nih.gov
The broader pathway leading to zymosterol begins with the cyclization of squalene (B77637) to lanosterol (B1674476). Lanosterol then undergoes a series of demethylation and isomerization reactions to form zymosterol, which is then available for conversion to fecosterol. frontiersin.org In some fungal species, an alternative pathway may exist where lanosterol is first converted to eburicol, which then converges to the main pathway at the formation of fecosterol. frontiersin.org
Table 1: Key Enzymes and Reactions in Fecosterol Biosynthesis
| Precursor | Enzyme | Product | Organism Example |
| Zymosterol | Sterol C-24 methyltransferase (Erg6p) | Fecosterol | Saccharomyces cerevisiae |
| Lanosterol | Multiple steps | Zymosterol | Fungi |
Integration of Fecosteryl Palmitoleate into Cellular Lipid Pools
Once synthesized from fecosterol and palmitoleoyl-CoA by acyl-CoA:sterol acyltransferases (ASATs), known as Are1p and Are2p in yeast, this compound is integrated into the cell's neutral lipid stores. nih.gov
This compound, as a neutral lipid, is primarily sequestered within the core of lipid droplets. nih.gov These organelles serve as the main storage sites for neutral lipids, which also include triacylglycerols. oup.com The core of these droplets is surrounded by a monolayer of phospholipids (B1166683) and associated proteins. oup.com
Direct incorporation of the entire this compound molecule into phospholipids or triacylglycerols is not a recognized metabolic pathway. Instead, the integration is indirect. The components of this compound—fecosterol and palmitoleic acid—can be released through hydrolysis and then utilized in the synthesis of other complex lipids. Free fecosterol can be incorporated into cellular membranes, primarily the plasma membrane, where it influences membrane fluidity and structure. oup.com The released palmitoleic acid can be activated to palmitoleoyl-CoA and then enter various metabolic pathways, including the synthesis of phospholipids and triacylglycerols. oup.com
Research on the fatty acid composition of steryl esters in Saccharomyces cerevisiae has shown that palmitoleic acid (C16:1) is the major fatty acid esterified to sterols, including fecosterol. researchgate.net This indicates that this compound is a naturally occurring and significant component of the steryl ester pool in this organism.
Table 2: Cellular Location and Lipid Interactions of this compound
| Component | Primary Cellular Location | Interaction with Complex Lipids |
| This compound | Lipid Droplet Core | Storage alongside triacylglycerols. |
| Fecosterol (post-hydrolysis) | Cellular Membranes (e.g., Plasma Membrane) | Component of the membrane lipid bilayer. |
| Palmitoleic Acid (post-hydrolysis) | Cytosol (as Acyl-CoA) | Precursor for phospholipid and triacylglycerol synthesis. |
The stored this compound is not metabolically inert but is subject to turnover through hydrolysis. This process is catalyzed by a group of enzymes known as steryl ester hydrolases. In Saccharomyces cerevisiae, three such enzymes have been identified: Yeh1p, Yeh2p, and Tgl1p. researchgate.net These hydrolases cleave the ester bond, releasing free fecosterol and palmitoleic acid. researchgate.net
This hydrolysis is a crucial step in mobilizing stored sterols and fatty acids to meet cellular demands. The released fecosterol can then proceed further down the ergosterol biosynthesis pathway or be utilized in membranes. The liberated palmitoleic acid can be used for energy production via β-oxidation or as a building block for the synthesis of other lipids. oup.com
The processes of steryl ester synthesis and hydrolysis are tightly regulated to maintain cellular lipid homeostasis. A feedback mechanism exists where defects in steryl ester hydrolysis can lead to feedback inhibition on the formation of both sterols and fatty acids, which are the precursors for steryl ester synthesis. researchgate.net This regulatory link ensures a balance between the storage and mobilization of these essential lipid components. The yeast TAG lipase (B570770) Tgl4p, which is the functional ortholog of the adipose TAG lipase (ATGL), has also been shown to exhibit steryl ester hydrolase activity, contributing to the turnover of these storage lipids. nih.gov
Enzymology and Genetic Regulation Governing Fecosteryl Palmitoleate Metabolism
Enzymes Catalyzing Sterol Ester Synthesis
The formation of sterol esters like fecosteryl palmitoleate (B1233929) is an intracellular process that involves the esterification of a sterol with a fatty acid. This reaction is catalyzed by a family of enzymes known as sterol acyltransferases.
Sterol O-acyltransferases (SOATs), more commonly known as Acyl-CoA:cholesterol acyltransferases (ACATs), are the primary enzymes responsible for intracellular cholesterol esterification in mammals. wikipedia.org These enzymes are integral proteins located in the endoplasmic reticulum. wikipedia.orgfrontiersin.org They catalyze the reaction between a fatty acyl-CoA and cholesterol to form a cholesteryl ester, playing a crucial role in cellular cholesterol homeostasis. nih.gov In mammals, there are two main isoforms:
ACAT1 (or SOAT1): This enzyme is found in a wide variety of tissues and is considered essential for maintaining general cellular cholesterol balance. frontiersin.org
ACAT2 (or SOAT2): This isoform is primarily expressed in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins containing apoB. wikipedia.orgfrontiersin.org
Both ACAT1 and ACAT2 are allosteric enzymes that can be activated by various sterols. nih.gov They are members of the membrane-bound O-acyltransferase (MBOAT) family. nih.gov
In yeast (Saccharomyces cerevisiae), where fecosterol (B45770) is a native sterol, the functional homologs of ACAT are the Acyl-CoA:sterol acyltransferase enzymes, encoded by the ARE1 and ARE2 genes. asm.org These enzymes catalyze the esterification of sterols with fatty acids, and the resulting steryl esters are then stored in cellular lipid droplets. The activity of these enzymes is crucial for buffering the cell against both excesses and deficiencies of free sterols. asm.org
Table 1: Comparison of Sterol Acyltransferases
| Enzyme Family | Organism | Gene(s)/Isoform(s) | Primary Substrate(s) | Cellular Location | Key Function(s) |
|---|---|---|---|---|---|
| ACAT/SOAT | Mammals | ACAT1 (SOAT1), ACAT2 (SOAT2) | Cholesterol, Long-chain fatty acyl-CoAs | Endoplasmic Reticulum | Cellular cholesterol homeostasis, Lipoprotein assembly wikipedia.orgfrontiersin.org |
| ARE | Yeast | Are1, Are2 | Ergosterol (B1671047), Fecosterol, Fatty acyl-CoAs | Endoplasmic Reticulum | Sterol storage, Maintaining sterol homeostasis asm.org |
Beyond the cellular environment, sterol esters can be synthesized in vitro using lipases as biocatalysts. This enzymatic approach is favored in industrial applications due to its mild reaction conditions and high specificity, which minimizes the generation of unwanted by-products. mdpi.comcirad.fr Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification in environments with limited water. mdpi.comcirad.fr
The synthesis of phytosterol esters, which are structurally similar to fecosteryl esters, has been extensively studied. Candida rugosa lipase (B570770) (CRL) is one of the most effective and widely used enzymes for this purpose. mdpi.comgcirc.org To enhance their stability, reusability, and catalytic efficiency, lipases are often immobilized on solid supports. mdpi.com Research has shown that immobilized CRL can significantly shorten the reaction time required for esterification compared to the free enzyme. mdpi.com The process is typically optimized for factors such as temperature, substrate molar ratio, and the amount of catalyst to achieve high conversion rates, often exceeding 90%. aiche.org
Table 2: Research Findings on Lipase-Catalyzed Sterol Ester Synthesis
| Lipase Source | Substrates | Key Findings | Reference(s) |
|---|---|---|---|
| Candida rugosa (AYS) | Plant sterols, Fatty acids | Found to be the most effective among five tested lipases for synthesis. Optimal conditions yielded a 90.24% conversion rate. | aiche.org |
| Candida rugosa | Phytosterols, Oleic Acid | Immobilization of the lipase improved stability and activity. Optimal temperature for immobilized lipase was 50-55°C, higher than for the free form. | mdpi.com |
Enzymes Involved in Sterol Ester Hydrolysis
The breakdown of stored sterol esters is as critical as their synthesis. This reverse reaction, which liberates free sterols and fatty acids for use in membrane construction or other metabolic processes, is catalyzed by steryl ester hydrolases.
Steryl ester hydrolases are enzymes that catalyze the hydrolysis of steryl esters. In yeast, a family of three partially redundant lipases is primarily responsible for mobilizing the contents of lipid droplets: Yeh1, Yeh2, and Tgl1. asm.org Together, these three enzymes account for nearly all of the steryl ester hydrolase activity in yeast. asm.org
Yeh1p and Tgl1p: Both of these hydrolases are located on the surface of lipid droplets, the site of steryl ester storage. asm.org
Yeh2p: This hydrolase is primarily localized to the plasma membrane. asm.orgnih.gov Its deletion leads to a complete loss of steryl ester hydrolase activity at the plasma membrane. nih.gov
The activity of these hydrolases is subject to regulation. For instance, under heme-deficient conditions, which can mimic an anaerobic environment, Yeh1 becomes the sole active steryl ester hydrolase, while the activities of Yeh2 and Tgl1 are diminished. asm.org In mammals, the analogous enzyme is the lysosomal acid lipase (LIPA), which plays a crucial role in hydrolyzing cholesteryl esters and triglycerides. sonar.ch
Enzymes Involved in Palmitoleic Acid Synthesis
Palmitoleic acid is a monounsaturated omega-7 fatty acid that forms one of the two components of fecosteryl palmitoleate. Its synthesis from the saturated fatty acid, palmitic acid, is a critical step catalyzed by the enzyme Stearoyl-CoA Desaturase.
Stearoyl-CoA desaturase (SCD) is a key, rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). nih.govgsartor.orgpnas.org It is an iron-containing enzyme located in the endoplasmic reticulum that introduces the first double bond at the delta-9 position of saturated fatty acyl-CoAs. gsartor.orgwikipedia.org Its preferred substrates are palmitoyl-CoA and stearoyl-CoA, which it converts to palmitoleoyl-CoA and oleoyl-CoA, respectively. nih.govpnas.org These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids (B1166683). pnas.org
SCD Isoforms: The number of SCD isoforms varies between species.
Humans: Two isoforms have been identified: SCD1 and SCD5. wikipedia.orgnih.gov Human SCD1 shares about 85% amino acid identity with the mouse SCD isoforms. nih.gov
Mice: Four isoforms have been identified: Scd1, Scd2, Scd3, and Scd4. wikipedia.org
Tissue-Specific Expression: The expression of SCD is highly regulated and varies significantly between different tissues. In humans, SCD1 is ubiquitously expressed, with the highest levels found in adipose tissue, the liver, and the brain. nih.govatlasgeneticsoncology.org In contrast, SCD5 expression is more restricted, primarily found in the brain and pancreas. wikipedia.org Studies in chickens also demonstrate ubiquitous but tissue-specific expression, with high levels in the liver, adipose tissue, and hypothalamus, and expression levels can be influenced by gender and diet. nih.gov The expression of SCD genes is regulated by various factors, including diet (especially carbohydrates), hormones like insulin (B600854) and leptin, and temperature. gsartor.orgplos.org
Table 3: Stearoyl-CoA Desaturase (SCD) Isoforms and Expression
| Species | Isoforms | Primary Tissues of High Expression | Key Functions | Reference(s) |
|---|---|---|---|---|
| Humans | SCD1, SCD5 | SCD1: Adipose tissue, Liver, Brain. SCD5: Brain, Pancreas | Synthesis of palmitoleate and oleate; Regulation of membrane fluidity and lipid metabolism. | wikipedia.orgnih.govatlasgeneticsoncology.org |
| Mice | Scd1, Scd2, Scd3, Scd4 | Scd1: Liver, Adipose tissue. | Regulation of energy homeostasis, adiposity, and insulin sensitivity. | pnas.orgwikipedia.org |
| Chickens | SCD | Proventriculus, Ovary, Hypothalamus, Liver, Adipose tissue | Regulated by energy balance-related factors in a tissue-specific manner. | nih.gov |
Role of Fatty Acid Desaturases (FADS) in Generating Palmitoleic Acid Isomers
The generation of the palmitoleate moiety of this compound, along with its isomers, is a critical enzymatic step governed by fatty acid desaturases (FADS). Palmitoleic acid itself (16:1n-7) is synthesized from the saturated fatty acid, palmitic acid (16:0), through the action of stearoyl-CoA desaturase-1 (SCD-1). nih.gov This enzyme introduces a double bond at the delta-9 position of the fatty acid chain. nih.gov
However, other positional isomers of hexadecenoic acid are also produced through different desaturase activities. Sapienic acid (16:1n-10) is synthesized from palmitic acid by the enzyme fatty acid desaturase 2 (FADS2), which introduces a double bond at the delta-6 position. nih.govresearchgate.net A third isomer, hypogeic acid (16:1n-9), is generated not by direct desaturation of palmitic acid, but through the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria. nih.gov The synthesis of sapienic acid by FADS2 competes with the production of polyunsaturated fatty acids, as palmitic acid, linoleic acid, and α-linolenic acid all vie for the same enzyme. researchgate.net While SCD-1-mediated desaturation occurs in the endoplasmic reticulum, FADS2 can act in both the endoplasmic reticulum and mitochondria. nih.gov The functionality of the FADS2 gene can be deranged in certain conditions, which can unmask the synthesis of unusual fatty acids. rsc.org
Table 1: Biosynthesis of Palmitoleic Acid Isomers
| Isomer Name | Chemical Notation | Precursor Fatty Acid | Key Enzyme | Desaturation Position/Process |
|---|---|---|---|---|
| Palmitoleic Acid | 16:1n-7 | Palmitic Acid (16:0) | Stearoyl-CoA Desaturase-1 (SCD-1) | Δ9 Desaturation |
| Sapienic Acid | 16:1n-10 | Palmitic Acid (16:0) | Fatty Acid Desaturase 2 (FADS2) | Δ6 Desaturation |
| Hypogeic Acid | 16:1n-9 | Oleic Acid (18:1n-9) | N/A (β-oxidation enzymes) | Partial β-oxidation |
Genetic Loci and Regulatory Elements Controlling this compound Production
The production of this compound is tightly controlled by genetic loci and regulatory elements that influence the expression of enzymes in both the sterol and fatty acid biosynthetic pathways. In soybean, for instance, specific quantitative trait loci (QTL) have been identified that control the accumulation of various fatty acids, including palmitic and oleic acid, which are precursors in the synthesis pathways. nih.gov These genetic regions contain causal genes that are expressed at different stages of development, highlighting the complex genetic architecture underlying fatty acid content. nih.gov
Transcriptional and Post-transcriptional Control of Biosynthetic Enzymes
The biosynthesis of both components of this compound—the sterol and the fatty acid—is subject to rigorous transcriptional and post-transcriptional control to maintain cellular homeostasis. researchgate.netfrontiersin.org In mammals, the transcription factor Sterol Regulatory Element Binding Protein (SREBP) is a master regulator of sterol and fatty acid synthesis. researchgate.netnih.gov When cellular sterol levels are low, SREBP is activated and moves to the nucleus to upregulate the expression of genes involved in cholesterol and fatty acid production. researchgate.net In yeast, a similar function is carried out by the transcription factors Upc2 and Ecm22, which bind to sterol regulatory elements (SREs) in the promoters of ergosterol biosynthesis (ERG) genes. mdpi.com
The enzymes that catalyze the final esterification step, sterol acyltransferases (ASATs) and phospholipid:sterol acyltransferases (PSATs), are also regulated. frontiersin.org In yeast, the two genes responsible for sterol esterification, ARE1 and ARE2, are differentially regulated. nih.gov The ARE2 promoter is significantly more active, and its mRNA is more stable, leading to the ARE2 gene product being the primary contributor to total sterol esterification under normal conditions. nih.gov Post-transcriptional regulation also plays a significant role; for example, the regulation of malic enzyme and fatty acid synthase by hormones can occur at the level of mRNA stability, demonstrating that control is exerted at multiple points beyond just gene transcription. nih.gov
Involvement of Hormone Nuclear Receptors in Lipid Metabolism Regulation (e.g., nhr-80)
Nuclear hormone receptors are key transcription factors that link lipid metabolism to various physiological signals. In the model organism Caenorhabditis elegans, the nuclear hormone receptor NHR-80, a homolog of mammalian HNF4, plays a crucial role in regulating fatty acid metabolism. tandfonline.complos.org NHR-80 is required to modulate the expression of delta-9 fatty acid desaturases, including fat-5, fat-6, and fat-7. plos.orguniprot.org Specifically, the fat-5 gene encodes a palmitoyl-CoA desaturase that converts palmitic acid into palmitoleic acid. plos.org
Research has shown that NHR-80 often works in partnership with another nuclear receptor, NHR-49, to activate the transcription of fatty acid desaturase genes. plos.orgnih.gov For example, in C. elegans that lack a germ line, a condition known to extend lifespan, the expression of nhr-80 is increased. plos.org This leads to the transcriptional induction of the fat-6 gene, which in turn increases the production of oleic acid. plos.org This pathway involving NHR-80 demonstrates a direct link between a specific nuclear receptor and the enzymatic machinery responsible for producing the fatty acid components of complex lipids like this compound. plos.orguniprot.org
Metabolic Engineering Strategies for Modulating this compound Levels in Model Organisms
A more direct strategy involves the manipulation of the enzymes that catalyze the final esterification step. Overexpression of sterol acyltransferase genes, such as ASAT1 or PSAT1, has been shown to increase the accumulation of steryl esters in both yeast and plants. frontiersin.orgoup.com In transgenic Arabidopsis, enhanced expression of AtSAT1 led to a significant increase in total sterol content, much of which was in the form of steryl esters. oup.com
Furthermore, engineering the storage capacity of the cell can also modulate steryl ester levels. Steryl esters, being neutral lipids, are stored in lipid droplets (LDs). nih.gov Engineering LD-associated proteins or pathways involved in LD biogenesis can enhance the sequestration and stability of these lipid storage organelles, thereby allowing for higher accumulation of the target compound. nih.govnih.gov Conversely, downregulating competing pathways or catabolic processes can also redirect metabolic flux towards the desired product. slu.se
Biophysiological and Ecological Roles of Fecosteryl Palmitoleate
Role in Fungal Cell Physiology
Fecosteryl palmitoleate (B1233929) is integral to the internal metabolic regulation of fungal cells, particularly concerning the management of sterol and fatty acid pools, which are crucial for membrane health and function.
Contribution to Fungal Membrane Biogenesis, Structure, and Fluidity (referencing the sterol component, ergosterol)
The primary sterol in fungal cell membranes is ergosterol (B1671047), which serves a function analogous to cholesterol in animal cells. wikipedia.org Ergosterol is vital for maintaining the structural integrity, permeability, and fluidity of the plasma membrane. nih.govmdpi.comresearchgate.net The proper composition of sterols in the membrane is essential for the function of membrane-bound proteins and for the cell's ability to adapt to environmental stress. mdpi.com
Fecosterol (B45770) is a direct precursor in the multi-step enzymatic pathway that synthesizes ergosterol. creative-biolabs.com Fecosteryl palmitoleate, as a steryl ester, represents a storage form of fecosterol. In fungi, excess sterols and fatty acids can be esterified and sequestered into lipid droplets. This process serves as a homeostatic mechanism, preventing the potentially toxic accumulation of free sterols and fatty acids while creating a reservoir of these components. By storing fecosterol as this compound, the cell can regulate the amount of free fecosterol available for the ergosterol biosynthesis pathway, thereby indirectly contributing to the maintenance of proper membrane structure and fluidity. thefungalthreat.com This storage function ensures that the building blocks for membrane biogenesis are available when needed for growth and cell division.
Function as a Biochemical Marker of Fungal Metabolic State
The synthesis and accumulation of steryl esters like this compound are closely linked to the metabolic state of the fungal cell. The ratio of free sterols to steryl esters can indicate the cell's physiological condition. For instance, in yeast, the accumulation of steryl esters is often observed during the stationary phase of growth, a period of reduced cell proliferation. This suggests that when growth slows, the cell shifts its metabolism towards storing excess lipids, including sterols and fatty acids.
The ratio of palmitoleic acid to palmitic acid is also used as a "desaturation index," which can serve as an indirect measure of the activity of desaturase enzymes involved in fatty acid metabolism. wiley.com Therefore, the abundance of this compound can act as a biochemical marker, providing insights into the metabolic status, growth phase, and lipid homeostasis of the fungus. wiley.com
Inter-Species Chemical Communication and Symbiotic Coordination
Lipids are increasingly recognized as key signaling molecules in the communication between different organisms, including in symbiotic and pathogenic relationships.
Regulation of Host Reproduction and Fungal Sporulation in Symbiotic Systems
While lipids are known to mediate cross-kingdom communication, the specific role of this compound in these interactions is an emerging area of research. nih.govimrpress.com In some symbiotic relationships, fungal lipids are crucial for coordinating developmental stages. For example, in the interaction between the pinewood nematode and its associated fungus Sporothrix sp. 1, palmitoleic acid (a constituent of this compound) was found to synchronize the reproduction of both partners. nih.gov The fungus produces high levels of palmitoleic acid during its sporulation phase, which in turn enhances the fecundity of the nematode. nih.gov This coordination ensures that both partners are primed for propagation and colonization of their host. nih.gov Similarly, in plant-fungus interactions, lipids derived from the host can be manipulated by fungi to facilitate their own spore production. oup.com Although direct evidence for this compound is specific to this system, the established role of its palmitoleic acid component suggests its potential as a signaling molecule in other symbiotic contexts.
Mechanisms of Metabolite Exchange and its Impact on Partner Synchronization
The exchange of metabolites is fundamental to the success of any symbiotic relationship. nih.gov In the case of arbuscular mycorrhizal fungi, which form symbiotic relationships with the majority of land plants, the fungus is dependent on the plant for lipids. researchgate.netnih.gov The plant synthesizes and transports lipids, primarily as fatty acids, to the fungus, which uses them as a source of carbon and energy. nih.gov This transfer is essential for fungal growth and reproduction. nih.gov
The study involving the pinewood nematode and its fungal partner demonstrated that the sharing of palmitoleic acid is a key mechanism for synchronizing their life cycles. nih.gov The fungus provides the lipid cue that boosts nematode reproduction, ensuring the nematode is ready to transport the fungal spores to a new host. nih.gov This reciprocal exchange highlights how a single metabolite can act as a coordinating signal to align the reproductive interests of two different species, ensuring the continuation of their symbiotic lifestyle. nih.gov
Broader Lipid Signaling Functions of Palmitoleic Acid (Constituent of this compound)
Palmitoleic acid, or (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid that is not just a structural component of fats but also an active signaling molecule. wikipedia.org It is recognized as a "lipokine," a lipid hormone that is released by adipose tissue and can exert effects on distant organs, playing a role in systemic metabolic regulation. nih.govwikipedia.orgnih.gov
Research, primarily from animal and cell culture studies, has illuminated several key functions of palmitoleic acid. It has been shown to improve insulin (B600854) sensitivity in the liver and skeletal muscles and to suppress inflammation, a key factor in many chronic metabolic diseases. wikipedia.orgnih.govmetabolon.com Palmitoleic acid can also promote the proliferation and function of pancreatic β-cells, which are responsible for producing insulin. balsinde.orgnih.gov Many of these effects are attributed to its ability to activate specific cellular receptors and signaling pathways, such as PPAR-alpha. wikipedia.orgnih.gov While its role in humans is complex and still under investigation, the identification of palmitoleic acid as a lipokine underscores the significant and diverse signaling functions of this fatty acid component of this compound. balsinde.orgnih.gov
"Lipokine" Paradigm in Systemic Metabolic Regulation
Palmitoleic acid is recognized as a "lipokine," a lipid hormone that is released by one tissue, primarily adipose (fat) tissue, to communicate with and regulate metabolic processes in distant organs like the liver and skeletal muscle. nih.govwikipedia.orgmdpi.com This concept was introduced when researchers observed that adipose tissue could secrete lipid mediators to influence systemic metabolic homeostasis. nih.gov Palmitoleate, produced endogenously from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), is one of the most abundant fatty acids in adipose tissue and serum. nih.govmdpi.com
As a lipokine, palmitoleate has several key functions in metabolic regulation:
Regulation of Liver Metabolism: Palmitoleate helps to block the accumulation of fat in the liver (hepatic steatosis) and reduces the expression of genes involved in lipid synthesis. nih.govwikipedia.orgmdpi.com This protective effect is linked to the activation of the PPARα/AMPK pathway. mdpi.com
Autocrine and Endocrine Signaling: It acts in both an autocrine fashion (on adipose tissue itself to regulate lipolysis) and an endocrine fashion (on distant organs), coordinating a complex network of metabolic responses. nih.govmdpi.com
Modulation of Cellular Growth and Differentiation Pathways
Palmitoleic acid has been identified as a mitogen, a substance that encourages cell division and proliferation. mdpi.com Its influence extends to various cell types and pathways, playing a role in tissue development and homeostasis.
Research findings highlight its impact on:
Preadipocyte Proliferation and Differentiation: In studies using 3T3-L1 cells, a model for adipogenesis (fat cell formation), palmitoleic acid was shown to increase the proliferation of preadipocytes. mdpi.com This suggests a role in promoting hyperplasia (increase in cell number) rather than hypertrophy (increase in cell size), which can be beneficial in the context of healthy adipose tissue expansion. mdpi.com
Skeletal Muscle Cell Differentiation: The influence of palmitoleic acid can be context-dependent. For instance, in studies on bovine skeletal muscle satellite cells, it was found to promote the expression of adipogenic (fat-forming) transcription factors, suggesting it can guide these precursor cells to differentiate into adipocytes. scbt.com
Signaling Pathway Activation: The effects of palmitoleic acid on cell growth are mediated through complex signaling cascades. It has been linked to the activation of pathways such as the PI3K/Akt and ERK pathways, which are crucial for regulating cell growth, survival, and metabolism. researchgate.netnih.gov
Interactions with Inflammatory Processes and Immune Cell Phenotypes, including Macrophage Polarization
Palmitoleic acid exerts significant anti-inflammatory effects and is a key modulator of immune cell behavior, particularly that of macrophages. nih.govcapes.gov.br Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). The balance between these phenotypes is critical for both initiating and resolving inflammation.
Palmitoleic acid's immunomodulatory functions include:
Counteracting Pro-inflammatory Stimuli: It actively opposes the pro-inflammatory effects of saturated fatty acids like palmitate. nih.gov While palmitate promotes a pro-inflammatory M1-like state in macrophages, palmitoleic acid can reverse this polarization. nih.govcapes.gov.br
Promoting M2 Macrophage Polarization: Treatment with palmitoleic acid encourages macrophages to adopt an anti-inflammatory M2-like phenotype. nih.govcapes.gov.br This is characterized by the increased expression of anti-inflammatory genes such as Mrc1, Tgfb1, and Il10, and enhanced oxidative metabolism. nih.govcapes.gov.brnih.gov
Inhibition of Inflammatory Pathways: The anti-inflammatory action of palmitoleic acid is mediated, in part, through the AMP-activated protein kinase (AMPK) signaling pathway. nih.govcapes.gov.brnih.gov It prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes. nih.govcapes.gov.br This leads to reduced production of inflammatory cytokines and nitric oxide. nih.govcapes.gov.br
The table below summarizes the contrasting effects of Palmitoleic Acid and Palmitic Acid on macrophage polarization based on gene expression.
| Feature | Palmitoleic Acid (PO) Effect | Palmitic Acid (PA) Effect |
| Macrophage Phenotype | Promotes Anti-inflammatory M2-like Polarization nih.gov | Promotes Pro-inflammatory M1-like Polarization nih.gov |
| Pro-inflammatory Gene Expression | Decreased (e.g., Cxcl1, Il6, Tnf, Nos2) capes.gov.br | Increased (e.g., Cxcl1, Il6, Tnf, Nos2, Il12b) capes.gov.br |
| Anti-inflammatory Gene Expression | Increased (e.g., Mrc1, Tgfb1, Il10, Mgl2) capes.gov.br | Decreased |
| Signaling Pathway | Activates AMPK nih.gov | Activates NF-κB pathway |
Influence on Gut Microbiota Composition and Intestinal Barrier Function
Emerging research demonstrates that palmitoleic acid is a crucial factor in maintaining gut health by modulating the gut microbiome and strengthening the intestinal barrier. nih.govnih.govsciopen.com An intact intestinal barrier is essential for preventing the translocation of harmful substances, like bacterial lipopolysaccharides (LPS), from the gut into the bloodstream, which can trigger systemic inflammation. sciopen.com
Key findings in this area include:
Reprogramming Gut Microbiota: Dietary palmitoleic acid can reshape the composition of the gut microbiota. nih.govnih.gov Specifically, it has been shown to selectively increase the population of beneficial, anti-inflammatory bacteria such as Akkermansia muciniphila. nih.govnih.govcambridge.org It also alters the balance of major phyla, decreasing the Firmicutes-to-Bacteroidetes ratio, which is often associated with improved metabolic health. sciopen.comresearchgate.net
Enhancing Intestinal Barrier Integrity: Palmitoleic acid helps repair and maintain the gut mucosal barrier. nih.govnih.gov It promotes the integrity of tight junctions—the protein complexes that seal the space between epithelial cells—by increasing the levels of key tight junction proteins like occludin and claudin-1. cambridge.org
The table below details the specific effects of Palmitoleic Acid on gut health.
| Aspect of Gut Health | Effect of Palmitoleic Acid |
| Gut Microbiota Composition | Increases abundance of Akkermansia muciniphila nih.govcambridge.org Decreases Firmicutes/Bacteroidetes ratio sciopen.com |
| Intestinal Barrier Function | Repairs mucosal barrier nih.gov Increases expression of tight junction proteins (occludin, claudin-1) cambridge.org |
| Intestinal Inflammation | Reduces inflammatory cell infiltration nih.gov Decreases pro-inflammatory cytokines (TNF-α, IL-6) nih.govsciopen.com |
Cellular and Subcellular Compartmentalization of Fecosteryl Palmitoleate and Its Metabolism
Intracellular Localization of Fecosteryl Palmitoleate (B1233929) Synthesis
The formation of fecosteryl palmitoleate involves two distinct biosynthetic pathways that converge: the synthesis of fecosterol (B45770) and the synthesis of palmitoleic acid, followed by their esterification.
The primary site for the synthesis of both sterols and fatty acids in eukaryotic cells is the endoplasmic reticulum (ER). In yeast, the majority of the enzymes required for the sterol biosynthetic pathway, which produces intermediates like fecosterol on the way to the main sterol, ergosterol (B1671047), are located in the ER membranes. nih.govportlandpress.comnih.gov Similarly, the enzymes responsible for the synthesis of fatty acids, including palmitoleic acid, are also predominantly found in the ER.
Storage within Lipid Droplets and Other Organelles
Once synthesized, excess sterols and fatty acids are not left free within the cell, as high concentrations can be toxic. Instead, they are converted into neutral, storage forms. This compound, as a steryl ester, represents such a storage form. These neutral lipids are then sequestered into specialized organelles called lipid droplets (LDs). nih.govnih.govmdpi.com
Lipid droplets are dynamic organelles that bud off from the ER membrane and serve as the primary sites for the storage of neutral lipids, including steryl esters and triacylglycerols. mdpi.comresearchgate.netnih.gov Studies on the composition of yeast lipid droplets have revealed that they contain a variety of steryl esters, including those of ergosterol precursors like fecosterol, zymosterol (B116435), and episterol, esterified with long-chain fatty acids. nih.govasm.org Therefore, it is within these lipid droplets that this compound would be predominantly stored. This storage mechanism allows the cell to maintain a pool of sterols and fatty acids that can be mobilized when needed for membrane synthesis or other metabolic processes. The hydrolysis of steryl esters, which would release fecosterol and palmitoleic acid, has been shown to occur in other compartments, such as the plasma membrane, suggesting a dynamic cycle of esterification, storage, and mobilization. nih.govasm.org
| Organelle | Role in this compound Metabolism |
| Endoplasmic Reticulum (ER) | Primary site of fecosterol and palmitoleic acid biosynthesis; location of sterol esterification to form this compound. |
| Mitochondria | Involved in lipid metabolism through contact sites with the ER (MAMs), but not the primary site of synthesis. |
| Lipid Droplets (LDs) | Primary storage organelle for this compound and other neutral lipids. |
| Plasma Membrane | Potential site for the hydrolysis of steryl esters to release free sterols and fatty acids. |
Association with Cellular Membranes and Specialized Membrane Domains
While the esterified form, this compound, is primarily a storage molecule within lipid droplets, its components—fecosterol and palmitoleic acid—have significant impacts on the structure and function of cellular membranes when they are present in their free forms. The dynamic balance between the storage of these molecules as esters and their incorporation into membranes is critical for cellular function.
The plasma membrane of yeast contains a high concentration of sterols, with ergosterol being the most abundant in wild-type cells. nih.govmdpi.com However, sterol precursors like fecosterol can also be integrated into the plasma membrane, particularly in mutants where the sterol biosynthetic pathway is altered. frontiersin.org The presence and type of sterol in the plasma membrane are crucial for maintaining its barrier function, permeability, and fluidity. nih.govmolbiolcell.org Free palmitoleic acid, as an unsaturated fatty acid, can be incorporated into phospholipids (B1166683), which are the primary building blocks of the plasma membrane.
The fluidity of cellular membranes is essential for their function and is tightly regulated by their lipid composition. mdpi.com Sterols play a key role as "fluidity buffers." At high temperatures, they decrease membrane fluidity, and at low temperatures, they prevent the membrane from becoming too rigid. nih.gov The specific type of sterol influences this effect. For instance, the accumulation of fecosterol in place of ergosterol has been linked to the maintenance of optimal membrane fluidity at high temperatures in some yeast strains. frontiersin.org
The degree of saturation of the fatty acid chains in phospholipids is another major determinant of membrane fluidity. The presence of unsaturated fatty acids like palmitoleic acid, with a kink in its hydrocarbon chain, increases membrane fluidity by preventing the tight packing of phospholipid tails. nih.gov Therefore, the availability of both fecosterol and palmitoleic acid for incorporation into the plasma membrane, regulated in part by their storage and release from the this compound pool in lipid droplets, would have a direct impact on the biophysical properties of the cell's membranes.
| Component | Role in Membrane Dynamics |
| Fecosterol (Free Sterol) | Integrates into the plasma membrane, influencing its fluidity, permeability, and the formation of membrane rafts. Its "bended" structure may confer specific properties, such as thermotolerance. frontiersin.org |
| Palmitoleic Acid (in Phospholipids) | As an unsaturated fatty acid, it increases membrane fluidity by preventing the tight packing of phospholipid tails. |
| Membrane Rafts | Specialized domains enriched in sterols and sphingolipids. The specific sterol composition (e.g., ergosterol vs. fecosterol) affects their stability and function. |
Advanced Analytical Methodologies for Fecosteryl Palmitoleate Quantification and Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to lipid analysis, enabling the separation of Fecosteryl Palmitoleate (B1233929) from a complex mixture of lipids prior to its quantification and characterization. The choice of technique depends on whether the analysis targets the intact ester or its constituent fatty acid and sterol moieties.
Gas Chromatography (GC) and hyphenated GC-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone for the analysis of the fatty acid and sterol components of Fecosteryl Palmitoleate. aocs.orgmdpi.com However, this technique cannot be used to analyze the intact sterol ester directly due to its low volatility. Instead, the ester bond must first be broken through a process called saponification (hydrolysis with a base), which liberates the fucosterol and palmitoleic acid molecules. mdpi.comnih.gov
Following hydrolysis, the individual components are not yet suitable for GC analysis as they are not sufficiently volatile. mdpi.com A derivatization step is required to convert them into more volatile compounds. mdpi.com For the fucosterol moiety, a common derivatization method is silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a trimethylsilyl (TMS) ether. mdpi.com The palmitoleic acid is typically converted into a fatty acid methyl ester (FAME) through methylation. mdpi.com
Once derivatized, the sample is injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that allows for confident identification and quantification. aocs.orgoup.com For instance, fucosterol has been successfully quantified in marine algae using GC. GC-MS is the most widely used tool for the separation, identification, and quantification of phytosterols. aocs.org
Table 1: Representative GC-MS Parameters for this compound Components (Post-Derivatization)
| Parameter | Setting for Palmitoleic Acid Methyl Ester | Setting for TMS-Fucosterol |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | HP-1 or similar non-polar column |
| Injector Temp. | 280°C | 280°C |
| Oven Program | 50°C, ramp to 300°C at 25°C/min, hold 10 min | 200°C (5 min), ramp to 280°C at 5°C/min, hold 10 min |
| Carrier Gas | Helium | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | Molecular Ion, fragments from fatty acid chain | Molecular Ion (M+), [M-CH3]+, characteristic sterol ring fragments |
This table is interactive and presents hypothetical yet typical parameters for the analysis of the derivatized components of this compound.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS/MS) for Intact Lipid Analysis
For the analysis of the intact this compound molecule, High-Performance Liquid Chromatography (HPLC) is the method of choice. aocs.org Unlike GC, HPLC does not require derivatization and can handle the analysis of large, non-volatile molecules. uni-augsburg.de When coupled with tandem mass spectrometry (MS/MS), HPLC provides a powerful platform for the selective and sensitive quantification of specific sterol esters from complex lipid extracts. nih.govuni-augsburg.de
Reverse-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the lipids. lipidmaps.org A C18 column is frequently used, and the mobile phase typically consists of a gradient of solvents like methanol, water, and acetonitrile, often with an additive like ammonium acetate to promote ionization. lipidmaps.orgresearchgate.net
After chromatographic separation, the intact this compound molecules are introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques for sterols and their esters. acs.org APCI often shows superiority for sterols, primarily forming [M+H-H₂O]⁺ ions. acs.org For quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific fragmentation reaction: a chosen precursor ion (the intact molecule) is fragmented, and a specific product ion is detected. This provides excellent sensitivity and specificity, allowing for accurate quantification even at low concentrations. nih.govuni-augsburg.de
Table 2: Example HPLC-MS/MS Method for Intact this compound
| Parameter | Description |
|---|---|
| HPLC System | UPLC or HPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Methanol/Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol |
| Gradient | Optimized gradient from A to B for lipid separation |
| Ionization Source | ESI or APCI, positive ion mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | Precursor Ion (m/z of [this compound+NH₄]⁺) → Product Ion (m/z of [Fucosterol-H₂O]⁺) |
This interactive table outlines a typical setup for the direct analysis of intact this compound.
Thin-Layer Chromatography (TLC) for Lipid Class Separation
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for separating lipids into different classes based on their polarity. aocs.orgrockefeller.edu For an analysis targeting this compound, TLC is an excellent initial step to isolate the entire sterol ester fraction from other lipid classes such as free fatty acids, triglycerides, and free sterols (like fucosterol). aocs.orgresearchgate.net
In this method, a lipid extract is spotted onto a plate coated with a stationary phase, typically silica gel. rockefeller.edu The plate is then placed in a chamber with a mobile phase, which is a mixture of non-polar solvents. A common solvent system for separating neutral lipids is a mixture of hexane, diethyl ether, and acetic acid. researchgate.netnih.gov
As the solvent mixture moves up the plate by capillary action, it carries the lipids with it at different rates. Non-polar lipids, like sterol esters, are more soluble in the mobile phase and travel further up the plate, resulting in a higher retention factor (Rf) value. More polar lipids, such as free sterols and phospholipids (B1166683), interact more strongly with the polar silica gel and move shorter distances. aocs.orgrockefeller.edu After separation, the lipid bands can be visualized (e.g., with iodine vapor or a fluorescent dye) and the band corresponding to sterol esters can be scraped off the plate and the lipids extracted for further analysis by GC-MS or HPLC-MS. aocs.orgnih.gov
Table 3: Typical Rf Values for Lipid Classes on Silica Gel TLC
| Lipid Class | Polarity | Typical Rf Value* |
|---|---|---|
| Phospholipids | High | ~0.0 - 0.1 |
| Free Sterols (e.g., Fucosterol) | Medium-High | ~0.2 - 0.3 |
| Triglycerides | Low | ~0.5 - 0.6 |
| Free Fatty Acids | Medium-Low | ~0.4 - 0.5 |
| Sterol Esters (e.g., this compound) | Very Low | ~0.8 - 0.9 |
*Rf values are approximate and can vary based on the exact solvent system and conditions.
Mass Spectrometry-Based Lipidomics Approaches
Lipidomics aims to perform a large-scale study of the pathways and networks of cellular lipids, providing a comprehensive snapshot of the lipid profile (lipidome) of a biological system. creative-proteomics.com Mass spectrometry is the central analytical platform for lipidomics due to its high sensitivity and specificity. creative-proteomics.com
Targeted and Untargeted Lipidomics for this compound Profiling
Lipidomics studies can be broadly categorized into two approaches: untargeted and targeted. creative-proteomics.com
Untargeted Lipidomics : This is an exploratory, hypothesis-generating approach that aims to identify and quantify as many lipid species as possible in a sample without pre-selection. creative-proteomics.com In the context of this compound, an untargeted analysis of a biological sample would generate a comprehensive profile of all detectable lipids, including various sterol esters. frontiersin.orgnih.gov This approach is powerful for discovering novel biomarkers and understanding global changes in lipid metabolism. nih.gov Data analysis involves complex bioinformatics to identify lipids based on their accurate mass and fragmentation patterns. creative-proteomics.com
Targeted Lipidomics : This is a hypothesis-driven approach that focuses on the precise measurement of a predefined set of lipid species. creative-proteomics.com If this compound is a known compound of interest, a targeted lipidomics method would be developed to specifically and accurately quantify it. nih.gov This approach typically uses stable isotope-labeled internal standards to ensure high precision and accuracy and is often performed using HPLC-MS/MS in MRM mode. creative-proteomics.comnih.gov Targeted methods offer higher sensitivity and specificity compared to untargeted approaches. creative-proteomics.com
Often, an untargeted study is performed first to identify lipids that change under certain conditions, followed by a targeted study to validate and accurately quantify these specific lipids. creative-proteomics.comnih.gov
Detection of Isomeric Forms and Comprehensive Structural Elucidation
Mass spectrometry is a powerful tool for distinguishing between isomers—molecules that have the same chemical formula but different structural arrangements. This compound may have isomers related to both its sterol and fatty acid components. For example, fucosterol is isomeric with other phytosterols like stigmasterol.
Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for this purpose. scholaris.ca In an MS/MS experiment, the intact ionized molecule (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting pattern of product ions is characteristic of the molecule's specific structure. scholaris.ca
For this compound, the ester bond would likely cleave during CID MS/MS, yielding a product ion corresponding to the fucosterol cation. scholaris.ca This sterol cation can then be subjected to further fragmentation (an MS³ experiment) to generate a unique spectrum. scholaris.ca Different sterol isomers, such as fucosterol and stigmasterol, will produce distinct fragment ions or significant differences in the relative intensities of common fragment ions, allowing for their unambiguous identification. This detailed structural information is essential for understanding the specific biological roles of this compound compared to other closely related sterol esters.
Sample Preparation and Derivatization Strategies for this compound Studies
The accurate quantification and detailed characterization of this compound in complex biological matrices necessitate robust and optimized analytical methodologies. Sample preparation is a critical preceding step to instrumental analysis, aimed at isolating the analyte from interfering substances, minimizing matrix effects, and enhancing detection sensitivity. This section outlines key strategies in lipid extraction, purification, and chemical derivatization tailored for the study of this compound.
Optimized Lipid Extraction and Purification Protocols for Biological Samples
The initial step in the analysis of this compound from biological sources, such as cells, tissues, or plasma, involves the extraction of total lipids. The goal is to efficiently extract nonpolar lipids like steryl esters while minimizing the co-extraction of interfering polar molecules.
Classic methods such as the Bligh/Dyer or Folch procedures are foundational for lipid extraction. nih.gov These techniques utilize a monophasic solvent system, typically a mixture of chloroform and methanol, to disrupt cells and lipoproteins, thereby solubilizing the lipids. nih.govlipidmaps.org The addition of water or a saline solution induces a phase separation, resulting in an organic phase containing the lipids (including this compound) and an aqueous phase with polar metabolites.
Following the initial extraction, purification is essential to isolate the steryl ester fraction from other lipid classes. Solid-phase extraction (SPE) is a widely employed technique for this purpose. nih.govlipidmaps.org A common approach involves using a silica-based SPE cartridge. The dried lipid extract is redissolved in a nonpolar solvent like toluene and applied to the column. lipidmaps.org A wash with a nonpolar solvent (e.g., hexane) elutes highly nonpolar compounds, after which the steryl ester fraction, containing this compound, can be eluted with a solvent of slightly higher polarity, such as hexane:diethyl ether (98:2, v/v). lipidmaps.orgcore.ac.uk More polar lipids, like free sterols, remain on the column and can be eluted subsequently with a more polar solvent mixture (e.g., 30% isopropanol in hexane). lipidmaps.org
Table 1: Comparison of Lipid Extraction and Purification Techniques
| Technique | Principle | Typical Solvents | Advantages | Considerations |
|---|---|---|---|---|
| Bligh/Dyer Method | Liquid-liquid extraction using a chloroform/methanol/water system to partition lipids into an organic phase. lipidmaps.org | Chloroform, Methanol, Water | Well-established, effective for a broad range of lipids. | Requires careful phase separation; use of chlorinated solvents. nih.gov |
| Folch Method | Similar to Bligh/Dyer, but typically uses a higher ratio of chloroform/methanol. nih.gov | Chloroform, Methanol | High recovery for many lipid classes. | Large solvent volumes; use of chlorinated solvents. |
| Solid-Phase Extraction (SPE) | Chromatographic separation based on analyte affinity for a solid sorbent. lipidmaps.org | Hexane, Toluene, Diethyl Ether, Isopropanol | Excellent for fractionating lipid classes (e.g., separating steryl esters from free sterols). lipidmaps.orgcore.ac.uk | Requires method optimization for specific analyte and matrix; potential for analyte loss. nih.gov |
Chemical Derivatization for Enhanced Chromatographic Resolution and Mass Spectrometric Detection
Chemical derivatization is a strategy used to modify an analyte's chemical structure to improve its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS). semanticscholar.org For a steryl ester like this compound, derivatization can be applied to the intact molecule or, more commonly, to its constituent parts (fecosterol and palmitoleic acid) after hydrolysis.
Methyl Esterification To analyze the palmitoleate moiety, a common approach is to hydrolyze the ester bond and then convert the resulting free fatty acid into its fatty acid methyl ester (FAME). sigmaaldrich.com This is typically achieved by transesterification using a reagent like boron trichloride (BCl₃) in methanol. sigmaaldrich.com The resulting palmitoleic acid methyl ester is less polar and more volatile than the free acid, making it highly suitable for GC-MS analysis. sigmaaldrich.com This allows for separation from other FAMEs and quantification based on its unique mass spectrum.
Pentafluorobenzyl Bromide (PFBBr) Derivatization Another powerful derivatization strategy for the palmitoleic acid component is the formation of a pentafluorobenzyl (PFB) ester. PFBBr reacts with the carboxyl group of the fatty acid to form a derivative that is highly sensitive to electron capture detection (ECD) in GC. sigmaaldrich.com For mass spectrometry, PFB derivatives are advantageous in negative chemical ionization (NCI) mode, which can provide very low detection limits. nih.govrsc.org This method is particularly useful for quantifying trace amounts of fatty acids.
Silylation for the Sterol Moiety After hydrolysis of this compound, the resulting fecosterol (B45770) can be derivatized to enhance its volatility for GC analysis. Silylation is the most common technique, where a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the sterol's hydroxyl group with a trimethylsilyl (TMS) group. researchgate.net The resulting TMS-fecosterol ether is more thermally stable and provides better chromatographic peak shape.
Table 2: Derivatization Strategies for this compound Components
| Analyte Component | Derivatization Reagent | Derivative Formed | Analytical Advantage |
|---|---|---|---|
| Palmitoleic Acid | Boron Trichloride-Methanol | Fatty Acid Methyl Ester (FAME) | Increased volatility and stability for GC-MS. sigmaaldrich.com |
| Palmitoleic Acid | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Enhanced sensitivity for GC-ECD and GC-MS (NCI mode). sigmaaldrich.comnih.gov |
| Fecosterol | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Increased volatility and improved peak shape for GC-MS. |
Application of Isotope-Labeled Internal Standards for Accurate Quantification
The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification in mass spectrometry-based assays. mdpi.com This technique, known as isotope dilution mass spectrometry, involves adding a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation. isolife.nl
For this compound, an ideal internal standard would be this compound labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). However, if a labeled analog of the intact molecule is not available, labeled versions of its components, such as ¹³C-palmitic acid or d7-cholesterol (as a structural analog for fecosterol), can be used. lipidmaps.orgnih.gov
The key advantage of a stable isotope-labeled (SIL) internal standard is that it has nearly identical chemical and physical properties to the endogenous analyte. scispace.com Consequently, it experiences the same sample loss during extraction, purification, and derivatization, and exhibits similar ionization behavior in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, one can accurately calculate the concentration of the analyte, correcting for variations in sample recovery and instrument response. scispace.com
Table 3: Examples of Isotope-Labeled Internal Standards for Sterol Ester Analysis
| Type of Standard | Example | Purpose | Rationale |
|---|---|---|---|
| Labeled Intact Molecule | ¹³C-labeled Cholesteryl Oleate | Quantification of intact steryl esters. | Most accurate approach; mimics the analyte through the entire workflow. |
| Labeled Fatty Acid | ¹³C₁₆-Palmitic Acid | Quantification of the palmitoleate moiety after hydrolysis. | Corrects for variability in hydrolysis, derivatization, and analysis of the fatty acid component. |
| Labeled Sterol | Deuterium-labeled Cholesterol (e.g., d₇-Cholesterol) | Quantification of the fecosterol moiety after hydrolysis. lipidmaps.org | Acts as a close structural analog to correct for the analysis of the sterol component. researchgate.net |
Future Research Directions and Emerging Concepts in Fecosteryl Palmitoleate Biology
Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics, Lipidomics)
A comprehensive understanding of the biological significance of fecosteryl palmitoleate (B1233929) necessitates the integration of data from multiple "omics" disciplines. This approach allows for the construction of a holistic view of how this specific steryl ester is synthesized, regulated, and how it influences cellular processes. The integration of genomics, transcriptomics, proteomics, metabolomics, and lipidomics can reveal the intricate network of interactions that govern the lifecycle and function of fecosteryl palmitoleate. nih.gov
For instance, transcriptomic analysis can identify the genes that are upregulated or downregulated in response to changes in this compound levels, while proteomics can identify the proteins that are directly involved in its synthesis, transport, and degradation. frontiersin.org Metabolomics and lipidomics can provide a detailed snapshot of the cellular metabolic state, revealing how the presence of this compound affects other metabolites and lipids. metwarebio.comnih.gov This integrated approach is crucial for identifying novel pathways and regulatory mechanisms that would be missed by studying each "ome" in isolation. nih.govnih.gov
By combining these datasets, researchers can build predictive models of this compound metabolism and function. For example, an integrative analysis could reveal that a particular gene variant (genomics) leads to altered expression of a sterol O-acyltransferase (transcriptomics), resulting in a change in the enzyme's abundance (proteomics) and a subsequent shift in the cellular concentration of this compound (lipidomics) and related metabolic pathways (metabolomics). This type of multi-level analysis is essential for elucidating the complex role of this compound in cellular physiology. nih.gov
Elucidation of this compound-Specific Signaling Cascades and Receptor Interactions
A key area of future research is the identification of specific signaling pathways that are modulated by this compound. While it is known that sterols and their esters can influence cellular signaling, the specific effects of this compound are largely unknown. annualreviews.org Research should focus on whether this molecule acts as a signaling molecule itself or if its effects are mediated through its influence on membrane properties or as a precursor for other bioactive molecules.
Investigating potential receptor interactions is also a critical next step. It is possible that this compound or its free sterol component, fecosterol (B45770), binds to specific receptors, either on the cell surface or within the cell, to initiate a signaling cascade. nih.gov For example, scavenger receptor class B type I (SR-BI) has been shown to be involved in the uptake of sterol esters. nih.gov Future studies could explore whether SR-BI or other related receptors have a specific affinity for this compound. The identification of such receptors would be a major breakthrough in understanding the biological function of this compound.
Furthermore, the palmitoleate moiety of the molecule may also play a role in signaling. Palmitoleic acid has been shown to have its own biological activities, including acting as a lipokine and modulating inflammatory responses. nih.govmetabolon.comnih.gov Therefore, it is important to investigate whether the signaling effects of this compound are due to the intact ester, the liberated fecosterol, or the liberated palmitoleic acid.
Investigation of Enzymatic Specificity in Sterol and Fatty Acid Pairing within Diverse Organisms
The formation of steryl esters is catalyzed by sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs). wikipedia.org These enzymes exhibit varying degrees of substrate specificity for both the sterol and the fatty acyl-CoA. asm.orgnih.gov A critical area of future research is to investigate the enzymatic specificity that leads to the preferential pairing of fecosterol with palmitoleate in different organisms.
In the yeast Saccharomyces cerevisiae, two SOAT enzymes, Are1p and Are2p, are responsible for sterol esterification. asm.orgnih.gov Studies have shown that these enzymes have different preferences for sterol substrates, with Are2p showing a preference for the end-product ergosterol (B1671047), while Are1p can esterify sterol intermediates. asm.orgresearchgate.net Similar studies are needed to determine if specific SOAT homologues in other organisms have a high affinity for fecosterol as a substrate.
Furthermore, the specificity for the fatty acid portion of the ester needs to be examined. While some studies suggest that SOATs have a preference for certain fatty acids, the factors that govern this specificity are not well understood. nih.govunl.edu Research should focus on identifying the structural features of both the enzyme and the substrates that determine the efficiency of this compound synthesis. This could involve in vitro enzyme assays with a panel of different sterols and fatty acyl-CoAs, as well as structural biology studies to determine the three-dimensional structure of the relevant SOAT enzymes.
| Enzyme Family | Acyl Donor | Sterol Acceptor | Potential Role in this compound Synthesis |
| Acyl-CoA:sterol acyltransferases (ASAT) | Acyl-CoA | Sterols | Catalyzes the transfer of a fatty acyl group from a long-chain acyl-CoA to the hydroxyl group of a sterol. frontiersin.org |
| Phospholipid:sterol acyltransferases (PSAT) | Phospholipid | Sterols | Catalyzes the transfer of a fatty acyl group from a phospholipid to the hydroxyl group of a sterol. frontiersin.orgwikipedia.org |
Development of Novel Biosynthetic Pathways for this compound Production in Engineered Systems
The ability to produce this compound in engineered microbial systems, such as yeast or bacteria, would provide a valuable tool for studying its function and for potential biotechnological applications. nih.gov This would involve the development of novel biosynthetic pathways by introducing and optimizing the necessary genes. Advances in metabolic engineering and synthetic biology have enabled the de novo biosynthesis of various sterols and steroids in yeast. researchgate.net
A key step would be to engineer a host organism to produce fecosterol. This could be achieved by modifying the endogenous sterol biosynthesis pathway. For example, in Saccharomyces cerevisiae, which naturally produces ergosterol, gene knockouts or modifications could be used to accumulate fecosterol as a major sterol intermediate. nih.gov
Once a fecosterol-producing strain is established, the next step would be to ensure its efficient esterification with palmitoleate. This may require the overexpression of a specific SOAT that has a high affinity for both fecosterol and palmitoleoyl-CoA. frontiersin.orgnih.gov It may also be necessary to engineer the fatty acid metabolism of the host to increase the intracellular pool of palmitoleate. mdpi.com The successful development of such an engineered system would not only provide a sustainable source of this compound for research but could also open up possibilities for its use in various industrial applications. nih.gov
| Engineering Strategy | Target | Desired Outcome |
| Pathway Engineering | Endogenous sterol synthesis pathway | Accumulation of fecosterol. nih.gov |
| Enzyme Overexpression | Sterol O-acyltransferase (SOAT) | Efficient esterification of fecosterol with palmitoleate. frontiersin.org |
| Metabolic Regulation | Fatty acid metabolism | Increased intracellular pool of palmitoleate. mdpi.com |
Exploration of this compound as a Biochemical Marker in Unexplored Biological Systems
This compound has the potential to serve as a valuable biochemical marker in a variety of biological systems that have not yet been explored. gerli.com Sterols and their esters can be indicative of specific organisms or metabolic states. For example, certain sterols are characteristic of fungi, plants, or animals. nih.gov The presence and abundance of this compound could therefore provide insights into the composition of microbial communities or the physiological state of an organism.
One potential application is in the field of environmental microbiology. Analyzing the lipid profiles of environmental samples, such as soil or water, could reveal the presence of organisms that produce this compound, providing a new tool for studying microbial diversity and ecology. Similarly, in the context of host-microbe interactions, the detection of this compound in host tissues could be a marker for the presence of specific gut microbes.
Furthermore, changes in the levels of this compound could be a biomarker for certain diseases or metabolic conditions. Lipidomic studies have successfully identified other lipid molecules as biomarkers for various diseases. nih.govmetabolon.comnih.gov Future research should investigate whether the concentration of this compound in accessible samples, such as blood or feces, correlates with specific health or disease states. This could lead to the development of new diagnostic tools or provide insights into disease mechanisms. foodb.ca
Application of Advanced Imaging Techniques for Subcellular Localization and Dynamics in vivo
Visualizing the subcellular localization and dynamic movements of this compound in living cells is crucial for understanding its function. Advanced imaging techniques, such as fluorescence microscopy using fluorescently-tagged analogs, can provide unprecedented insights into the trafficking and storage of this molecule. nih.gov
One approach is to use intrinsically fluorescent sterols, such as dehydroergosterol (B162513) (DHE), which is an analog of ergosterol, as a proxy for fecosterol. nih.govresearchgate.net Cells could be supplied with DHE and fluorescently-labeled palmitate to track the formation and localization of the corresponding steryl ester. High-resolution deconvolution microscopy or multiphoton imaging could then be used to visualize the distribution of these esters within cellular compartments, such as the endoplasmic reticulum and lipid droplets. nih.govresearchgate.net
Another promising technique is the use of click chemistry, where a sterol analog containing an alkyne group is introduced into cells and then labeled with a fluorescent probe. nih.gov This approach allows for highly specific and sensitive detection of the sterol and its esters. Additionally, techniques like deuterium (B1214612) magnetic resonance spectroscopic imaging could potentially be adapted to track the synthesis and accumulation of deuterated this compound in vivo, providing a non-invasive way to study its metabolism in whole organisms. researchgate.net These advanced imaging studies will be instrumental in revealing the dynamic behavior of this compound and its role in cellular organization and function. ahajournals.org
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying Fecosteryl palmitoleate, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer: Synthesis typically involves esterification reactions between fecosteryl alcohols and palmitoleic acid derivatives. Optimization requires monitoring reaction conditions (e.g., temperature, catalyst type, and molar ratios) using techniques like thin-layer chromatography (TLC) or HPLC for purity assessment . Yield improvements may involve solvent selection (e.g., non-polar solvents for lipophilic compounds) and iterative testing of reaction parameters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what critical data points should be reported?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential for structural confirmation. Chromatographic methods like GC-MS or HPLC-UV should report retention times, peak purity, and calibration curves. Include raw spectral data in supplementary files, with annotated interpretations in the main text to ensure reproducibility .
Q. How can researchers design a preliminary literature review to identify gaps in this compound’s pharmacological mechanisms?
- Methodological Answer: Use systematic review frameworks (e.g., PRISMA) and databases like PubMed or Google Scholar to filter studies by keywords (e.g., "this compound metabolism" or "structure-activity relationships"). Map existing findings to highlight understudied areas, such as its interactions with lipid-binding proteins or enzymatic pathways .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer: Conduct comparative analyses using standardized assays (e.g., dose-response curves in multiple cell lines) and validate results with orthogonal methods (e.g., Western blotting for protein targets). Statistical tools like ANOVA or Bayesian meta-analysis can quantify variability and identify confounding factors (e.g., solvent effects or cell culture conditions) .
Q. What experimental frameworks are suitable for investigating this compound’s role in lipid metabolism networks, and how can multi-omics data be integrated?
- Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and lipidomics (LC-TOF) to profile metabolic changes. Use pathway analysis tools (e.g., KEGG, Ingenuity) to link omics datasets. Experimental controls should include knockouts or inhibitors of key enzymes (e.g., acyl-CoA synthetases) to isolate mechanistic contributions .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?
- Methodological Answer: Implement quality-by-design (QbD) principles, documenting critical process parameters (CPPs) and critical quality attributes (CQAs). Use design-of-experiments (DoE) software to model scalability challenges (e.g., heat transfer in large reactors). Publish raw process data and validation protocols in supplementary materials .
Methodological Guidance for Data Analysis and Reporting
Q. What criteria should guide the selection of in vivo models to study this compound’s pharmacokinetics?
- Methodological Answer: Align model selection with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, zebrafish models offer high-throughput screening for lipid absorption, while murine models are better for tissue distribution studies. Justify ethical approvals and sample sizes in the methods section .
Q. How can researchers structure datasets and supplementary materials to comply with open-access requirements for this compound studies?
- Methodological Answer: Deposit raw spectra, chromatograms, and omics data in public repositories (e.g., Figshare, Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Provide a data availability statement detailing access links and embargo periods, if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
